CCT241736

描述

EP-0042 是一种由 Ellipses Pharma 开发的双重 FLT3 和 Aurora 激酶抑制剂。 目前正在研究其作为急性髓系白血病 (AML) 潜在治疗方法的可能性,特别是对于对 FLT3 抑制剂产生耐药的患者 。 该化合物在临床试验中显示出令人鼓舞的初步结果,证明了其安全性及耐受性良好,并有证据表明其能稳定病情 .

准备方法

合成路线和反应条件

EP-0042 是通过一系列化学反应合成的,这些反应涉及咪唑并 [4,5-b] 吡啶衍生物的形成。 合成路线通常涉及将 6-氯-7-[4-(4-氯苯基)甲基]哌嗪-1-基]-2-(1,3-二甲基吡唑-4-基)-3H-咪唑并[4,5-b]吡啶-3-鎓富马酸盐在受控条件下与各种试剂反应 。 具体反应条件,包括温度、溶剂和催化剂,都经过优化以实现最终产物的最高产率和纯度。

工业生产方法

EP-0042 的工业生产涉及放大合成路线,以便大规模生产该化合物。 此过程需要仔细优化反应条件,以确保一致性和质量。 生产过程通常在受控环境中进行,以保持化合物的完整性和符合监管标准 .

化学反应分析

Metabolic Pathways and Enzymatic Reactions

CCT241736 undergoes biotransformation primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 identified as the major isoforms responsible for its metabolism in humans. Key findings include:

- Metabolite Profile : Seven metabolites are formed, five of which are exclusively mediated by CYP3A4/5 .

- Intrinsic Clearance (CL<sub>int</sub>) :

| Species | Hepatocytes CL<sub>int</sub> (μL/min/mg) | Liver Microsomes CL<sub>int</sub> (μL/min/mg) |

|---|---|---|

| Human | 4.3 | 3.8 |

| Minipig | 5.1 | 4.2 |

| Rat | 7.2 | 6.5 |

| Mouse | 28.4 | 25.6 |

| Dog | 2.9 | 2.4 |

Key Reaction :

Species-Specific Metabolic Profiles

Preclinical studies highlight metabolic similarities and disparities:

- Minipig : Closest metabolic profile to humans, with comparable metabolite abundance .

- Dog : Markedly different metabolite ratios, making it less suitable for toxicity extrapolation .

- Mouse/Rat : Suitable for toxicology studies due to higher metabolic turnover but distinct from human pathways .

Reaction Phenotyping and Metabolite Identification

Recombinant CYP assays confirmed:

- Primary Metabolites : Oxidation products generated via hydroxylation and demethylation .

- No hERG Inhibition : IC<sub>50</sub> >10 μM, indicating low cardiotoxicity risk .

- CYP Inhibition Profile : No significant inhibition of major CYP isoforms (e.g., CYP2D6, CYP2C9) .

Pharmacokinetic and Pharmacodynamic Implications

- Oral Bioavailability : High in mice and rats, with moderate volume of distribution .

- Dual Kinase Inhibition : Simultaneous targeting of FLT3 and Aurora kinases prevents polyploidy in AML cells, unlike single-target inhibitors .

Key Research Findings

科学研究应用

Pharmacokinetics and Metabolism

The pharmacokinetic profile of CCT241736 indicates high oral bioavailability and low clearance rates in various preclinical species, including humans, dogs, minipigs, and rats. Notably, the compound is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, which play critical roles in its biotransformation .

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Major Metabolizing Enzymes | CYP3A4, CYP3A5 |

| Clearance Rate | Low in humans, dog, minipig; high in mouse |

Efficacy in Preclinical Models

This compound has been evaluated across several preclinical models demonstrating its efficacy:

- In Vitro Studies : The compound showed potent inhibition of FLT3-ITD positive AML cell lines (e.g., MOLM-13 and MV4-11) with GI50 values significantly lower than those of existing therapies .

- In Vivo Studies : Efficacy was confirmed using human tumor xenograft models where this compound inhibited tumor growth effectively. In a study involving MV4-11 xenografts, administration of this compound resulted in marked tumor regression .

Case Studies

- Quizartinib-Resistant AML Patients : A study highlighted the effectiveness of this compound in primary samples from AML patients who were resistant to quizartinib. The compound not only inhibited tumor growth but also induced apoptosis through its dual action on FLT3 and Aurora kinases .

- Preclinical Toxicology Studies : Comprehensive safety assessments have been conducted to determine the toxicological profile of this compound across different species. Minipigs were identified as the most suitable model due to their metabolic similarity to humans, thus providing reliable data for predicting human responses .

作用机制

EP-0042 通过以纳摩尔浓度选择性抑制 FLT3 和 Aurora 激酶来发挥其作用。 FLT3 是一种受体酪氨酸激酶,参与造血细胞的增殖和存活,而 Aurora 激酶在细胞分裂中发挥着至关重要的作用 。 通过抑制这些激酶,EP-0042 会破坏细胞信号通路,从而抑制肿瘤生长并克服对 FLT3 抑制剂产生耐药 。 该化合物在 FLT3-ITD 和 FLT3-ITD-TKD 人类肿瘤异种移植的临床前模型中显示出疗效,以及在吉替尼耐药的原发性 AML 样本中 .

相似化合物的比较

EP-0042 在双重抑制 FLT3 和 Aurora 激酶方面独树一帜,这使其区别于其他 FLT3 抑制剂。 类似的化合物包括:

米哚妥林: 一种多激酶抑制剂,靶向 FLT3、KIT 和 PDGFR。

吉替尼: 一种选择性 FLT3 抑制剂,用于治疗复发或难治性 AML。

生物活性

CCT241736 is a novel dual inhibitor targeting both FLT3 (FMS-like tyrosine kinase 3) and Aurora kinases, demonstrating significant potential in the treatment of acute myeloid leukemia (AML), particularly in cases resistant to existing therapies. This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions by simultaneously inhibiting FLT3 and Aurora kinases, which are critical in the regulation of cell division and proliferation. FLT3 is often mutated in AML, leading to uncontrolled cell growth. Aurora kinases play a vital role in mitosis; their overexpression is associated with various cancers. By targeting these pathways, this compound aims to reduce tumor growth effectively while overcoming resistance mechanisms associated with other FLT3 inhibitors.

In Vitro Studies

This compound has shown potent antiproliferative effects against several AML cell lines, including those with FLT3-ITD mutations. For instance:

- MV4-11 Cell Line: this compound exhibited significant growth inhibition with an IC50 value indicating strong potency.

- MOLM13 Cell Line: Similar results were observed, confirming its effectiveness across different genetic backgrounds.

Table 1 summarizes the IC50 values for this compound compared to other FLT3 inhibitors:

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| This compound | <10 | FLT3/Aurora |

| Quizartinib | 20-30 | FLT3 |

| Sorafenib | 100-200 | FLT3 |

In Vivo Studies

In vivo efficacy was assessed using human tumor xenograft models. This compound demonstrated significant tumor growth inhibition in models expressing FLT3-ITD mutations, even in cases resistant to other treatments:

- Xenograft Models: Mice treated with this compound showed extended survival rates compared to control groups.

- Primary AML Samples: The compound induced apoptosis in primary samples from AML patients, including those previously resistant to quizartinib.

Clinical Implications

This compound has completed preclinical safety and toxicity studies and is poised to enter Phase I clinical trials. The dual inhibition strategy may provide a therapeutic advantage for patients with resistant forms of AML, potentially improving overall survival rates.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1: A patient with FLT3-ITD+ AML exhibited a complete response after treatment with this compound combined with standard chemotherapy.

- Case Study 2: Another patient resistant to quizartinib showed significant tumor reduction after receiving this compound, underscoring its potential as a salvage therapy.

属性

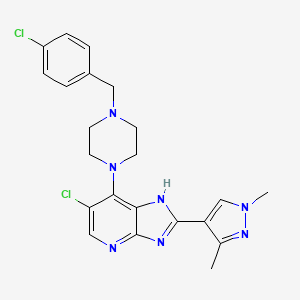

IUPAC Name |

6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJBLKUZXRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402709-93-6 | |

| Record name | CCT-241736 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EP-0042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。